Home > Products > Screening Compounds P22675 > N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE
N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE -

N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE

Catalog Number: EVT-4767574
CAS Number:
Molecular Formula: C16H20N4O3S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

  • Compound Description: This compound is a derivative of 1,3,4-thiadiazole synthesized from N,N'-disubstituted hydrazinecarbothioamide. Molecular docking studies suggest it acts as a potential inhibitor of dihydrofolate reductase (DHFR), surpassing the binding affinity of several known analogs. []
  • Relevance: This compound shares the core 1,3,4-thiadiazole ring system with N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide. Both compounds also feature an amide substituent at the 2-position of the thiadiazole ring and an extended alkyl chain with an aromatic amide group. The presence of chlorine atoms in the related compound introduces potential differences in its pharmacological profile.

N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide derivatives

  • Compound Description: This series of compounds, designed as potential anticancer agents, incorporates a 1,3,4-thiadiazole ring linked to a phenylacetamide moiety via an amino group and an ethyl linker. Substitutions on the phenyl ring, including Cl, Br, CH3, and F, particularly at the para position, were explored for optimizing their cytotoxic activity against various cancer cell lines. []
  • Relevance: Both N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide derivatives and N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide belong to a class of compounds featuring a 1,3,4-thiadiazole ring with an amino-ethyl-amide sidechain at the 2-position. This structural similarity suggests potential overlap in their pharmacological profiles and mechanisms of action.

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES)

  • Compound Description: BPTES is a well-known allosteric inhibitor of kidney-type glutaminase (GLS). Research has focused on modifying its structure to improve aqueous solubility while retaining its potency. Analogs with truncated structures have shown promising results in this regard. []
  • Relevance: While BPTES is based on a 1,2,4-thiadiazole core, unlike the 1,3,4-thiadiazole in N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, both compounds highlight the exploration of thiadiazole derivatives in medicinal chemistry, particularly for enzyme inhibition. The variations in structure and the specific thiadiazole isomer used can significantly influence their binding affinities and pharmacological properties.

N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide (Compound 6)

  • Compound Description: This compound represents an analog of BPTES, designed to improve its solubility while retaining GLS inhibitory activity. It demonstrated similar potency to BPTES with enhanced solubility and effectively attenuated the growth of P493 human lymphoma B cells in vitro and in vivo. []
  • Relevance: Compound 6 exhibits structural similarities to N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide with its 1,3,4-thiadiazole core and a substituted ethyl chain at the 2-position. Both compounds highlight the use of 1,3,4-thiadiazoles in developing therapeutic agents, and the specific substitutions on the ethyl chain in both compounds could be explored for optimizing their pharmacological properties.

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

  • Compound Description: This pyrazolone-thiadiazole hybrid molecule was synthesized as a potential 5-lipoxygenase (5-LOX) inhibitor. The compound utilizes a 1,3,4-thiadiazole ring linked to a substituted pyrazolone moiety via an amino group and a thioacetamide sidechain. In silico docking studies suggest promising inhibitory activity against 5-LOX. []
  • Relevance: Both this compound and N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide contain the 1,3,4-thiadiazole ring system, with a substituted acetamide group at the 2-position. The shared structural features, despite differences in the specific substituents, highlight the versatility of the 1,3,4-thiadiazole scaffold in medicinal chemistry and its potential for developing enzyme inhibitors.

N-(5-(substituted)-1,3,4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1,2,4-triazol-3-yl)-amino) acetamide derivatives

  • Compound Description: This series of compounds, designed as potential anticonvulsants, feature a 1,3,4-thiadiazole ring linked to a substituted 1,2,4-triazole ring via an aminoacetamide bridge. Animal studies have shown that some derivatives, particularly those with specific substitutions on the thiadiazole and triazole rings, exhibit significant anticonvulsant activity. []
  • Relevance: Similar to N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, these compounds incorporate a 1,3,4-thiadiazole scaffold with an aminoacetamide substituent at the 2-position. This structural similarity, despite differences in the cyclic substituent on the acetamide nitrogen, highlights the potential of these compounds as a framework for developing new drugs targeting various therapeutic areas, including anticonvulsant therapy.
  • Compound Description: These compounds, designed as potential antibacterial agents, feature a 1,3,4-thiadiazole ring linked to a thiazolidinone ring, further substituted with a benzylidene group. Preliminary studies indicate that some of these compounds exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. []
  • Relevance: These thiazolidinone derivatives, like N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, contain a 1,3,4-thiadiazole moiety. The presence of different heterocyclic rings attached to the thiadiazole core in these compounds highlights the diverse structural possibilities and their potential to generate compounds with a wide range of biological activities.

N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas

  • Compound Description: This series of compounds, designed as plant growth regulators, features a 1,3,4-thiadiazole ring with a substituted urea group at the 2-position and a phenoxy-ethyl group at the 5-position. These structural features are believed to contribute to their plant growth regulating properties. []
  • Relevance: Both these ureas and N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide share a 1,3,4-thiadiazole ring as a central structural motif, highlighting the versatility of this heterocycle as a building block for diverse biological activities. Comparing their structures and activities could offer insights into the structure-activity relationships and guide the design of new compounds with improved potency or different biological targets.

(E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one derivatives

  • Compound Description: This series of compounds was investigated for their antifungal and antibacterial properties. They possess a 1,3,4-thiadiazole core linked to a quinazolinone ring. Substitutions on both the phenylamino and styryl moieties were explored for optimizing their antimicrobial activity against various bacterial and fungal strains. []
  • Relevance: Like N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, these compounds utilize the 1,3,4-thiadiazole ring system as a key structural element. The presence of diverse substituents and additional heterocyclic systems in both groups of compounds emphasizes the adaptability of the 1,3,4-thiadiazole scaffold for developing compounds with tailored biological activities.
  • Compound Description: These benzenesulfonamide derivatives were designed as potential inhibitors of human carbonic anhydrase (hCA) isoenzymes. They incorporate either a 1,3,4-thiadiazole or a 5-methyl-isoxazole ring linked to a benzenesulfonamide moiety via a urea group. While many showed weak inhibition, some displayed modest activity against specific hCA isoforms. []
  • Relevance: The presence of a 1,3,4-thiadiazole ring in some of these compounds, similar to N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, highlights the utility of this scaffold in designing enzyme inhibitors. Comparing their structures and activities could offer insights into the impact of different substituents on hCA isoform selectivity and potency.

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives

  • Compound Description: This series of compounds, incorporating a thiadiazole ring linked to benzamide through a substituted methylene amino group, was synthesized to explore their anticancer potential. They were evaluated against various cancer cell lines, and some showed promising activity comparable to the standard drug Adriamycin. []
  • Relevance: These benzamide derivatives share the 1,3,4-thiadiazole core structure with N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide. The presence of the benzamide group and variations in the substituents at the 2-position of the thiadiazole ring in both sets of compounds provide a basis for comparing their activities and exploring structure-activity relationships.

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound, designed as a potential anticancer agent, combines a pyrazoline ring, a 1,3,4-thiadiazole ring, and a dichloroacetic acid moiety. It was synthesized through a "cost-effective" approach and its anticancer activity was evaluated using the NCI DTP protocol. []
  • Relevance: This compound shares the 1,3,4-thiadiazole core structure with N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide. Although the substituents on the thiadiazole ring differ significantly, both compounds illustrate the application of this heterocycle in developing anticancer agents.

N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives

  • Compound Description: This series of compounds featuring a 1,3,4-thiadiazole ring linked to a benzothiazole moiety was prepared using a carbodiimide condensation reaction. The compounds were characterized by spectroscopic techniques, and their biological activities were not discussed in the paper. []
  • Relevance: Both these acetamide derivatives and N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide are structurally similar, sharing the 1,3,4-thiadiazole ring with an acetamide substituent at the 2-position. Despite the differences in the specific substituents, the shared structural features suggest that these compounds could potentially exhibit similar biological activities.

N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas

  • Compound Description: This series of urea derivatives, containing a 1,3,4-thiadiazole ring with a pyridyl substituent, was synthesized and investigated for their potential as plant growth regulators. The compounds were characterized by spectroscopic methods, and some showed promising plant growth regulating activities. []
  • Relevance: This group of compounds, like N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, features a 1,3,4-thiadiazole ring. This structural similarity, along with the presence of various substituents, suggests a potential for diverse biological activities within this class of compounds.

N-[5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-yl]methanimine Derivatives

  • Compound Description: These compounds, incorporating a 1,3,4-thiadiazole ring linked to an indole moiety through a methanimine group, were synthesized and characterized. Their antioxidant properties were evaluated, and some showed good DPPH radical scavenging activity. []
  • Relevance: Sharing the central 1,3,4-thiadiazole ring with N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, these compounds highlight the versatility of this scaffold in medicinal chemistry. Despite differences in the substituents and their attachment points, the shared core structure suggests a potential for overlapping or complementary biological activities.

N-(5-aryl-1,3,4-thiadiazol-2-yl)amides

  • Compound Description: This class of compounds, featuring a 1,3,4-thiadiazole ring linked to an amide group, was explored as a new class of insecticides. Optimization studies involved modifying both the amide tail and the aryl substituent on the thiadiazole ring, leading to compounds with promising insecticidal activity against sap-feeding pests. []
  • Relevance: Both N-(5-aryl-1,3,4-thiadiazol-2-yl)amides and N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide are based on the 1,3,4-thiadiazole scaffold and feature an amide group at the 2-position. Despite differences in the amide substituents and the presence of an additional ethyl linker in the latter compound, the shared structural features highlight the significance of the 1,3,4-thiadiazole motif in designing biologically active compounds.

4-(5-(2-(substituted)-4-oxothiazolidin-3-yl)- 1,3,4-thiadiazol-2-yl)-phenyl-acetate derivatives

  • Compound Description: This series of compounds, incorporating a thiazolidinone ring linked to a 1,3,4-thiadiazole ring, was synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds demonstrated promising activity against various bacterial, fungal, and cancer cell lines. []

N,Nâ-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)diacetamide derivatives

  • Compound Description: This series of compounds, featuring a 1,3,4-thiadiazole ring incorporated into a more complex heterocyclic system with pyrimidine and imidazole rings, was synthesized and evaluated for their antibacterial activity. Several compounds showed promising activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: These compounds, like N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, utilize a 1,3,4-thiadiazole ring system as a key structural element. Despite the significant differences in the overall structures, the shared presence of this heterocycle suggests a potential for overlapping or complementary biological activities.
  • Compound Description: This study involved the synthesis of two series of compounds: (5-(3-hydroxyquinoxalin-2-yl)-1, 3, 4-thiadiazol-2-yl) benzamides and (3-(3-hydroxyquinoxalin-2-yl)-5-mercapto-4h-1, 2, 4-triazol-4-yl) (aryl) methanones. Both series were derived from a common starting material and were characterized by various spectroscopic techniques. []
  • Relevance: The (5-(3-hydroxyquinoxalin-2-yl)-1, 3, 4-thiadiazol-2-yl) benzamide series, like N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, incorporate a 1,3,4-thiadiazole ring and a benzamide moiety. This structural similarity suggests a potential for similar applications in drug development, even though their specific biological activities were not discussed in the paper.

N-benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine and 4-(-2-(5-(-benzylideneamino)-1,3,4-thiadiazol-2-yl)vinyl)-2-methoxyphenol

  • Compound Description: This study described an eco-friendly approach for synthesizing N-benzylidene-5-(styryl)-1,3,4-thiadiazol-2-amine and 4-(-2-(5-(-benzylideneamino)-1,3,4-thiadiazol-2-yl)vinyl)-2-methoxyphenol using an ionic liquid as a catalyst. The synthesized compounds were characterized but their biological activities were not explored. []
  • Relevance: These compounds, along with N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide, belong to the 1,3,4-thiadiazole class of compounds. Despite structural differences, the presence of the 1,3,4-thiadiazole core suggests a potential for shared chemical properties and potential applications in various fields, including medicinal chemistry.

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives

  • Compound Description: This series of compounds, designed as potential anticancer agents, incorporates a 1,3,4-thiadiazole ring linked to a benzenesulfonamide moiety via a urea or thiourea group. Their anticancer activity was evaluated against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. One compound showed particularly promising activity against both cell lines. []
  • Relevance: These sulfonamide derivatives share the 1,3,4-thiadiazole ring with N-{2-[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]ethyl}-3-methoxybenzamide. This common structural element, despite variations in the substituents and their positions on the thiadiazole ring, suggests a potential for overlapping or complementary biological activities.

Properties

Product Name

N-[2-(5-BUTANAMIDO-1,3,4-THIADIAZOL-2-YL)ETHYL]-3-METHOXYBENZAMIDE

IUPAC Name

N-[2-[5-(butanoylamino)-1,3,4-thiadiazol-2-yl]ethyl]-3-methoxybenzamide

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C16H20N4O3S/c1-3-5-13(21)18-16-20-19-14(24-16)8-9-17-15(22)11-6-4-7-12(10-11)23-2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,17,22)(H,18,20,21)

InChI Key

IZOIIDKFRPMFTJ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)CCNC(=O)C2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.